2-Amino-3,3-difluoropropan-1-ol
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Overview
Description
2-Amino-3,3-difluoropropan-1-ol is an organic compound with the molecular formula C3H7F2NO It is a fluorinated amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that includes fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-3,3-difluoropropan-1-ol involves the reaction of 3-amino-2,2-difluoropropan-1-ol with various reagents. For example, a solution of 3-amino-2,2-difluoropropan-1-ol in a mixture of tetrahydrofuran (THF) and water can be reacted with di-tert-butyl dicarbonate (Boc2O) at 0°C. The reaction mixture is then stirred at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-difluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary amines.
Scientific Research Applications
2-Amino-3,3-difluoropropan-1-ol has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-3,3-difluoropropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-difluoropropan-1-ol: This compound is structurally similar but differs in the position of the fluorine atoms.
1,3-Difluoro-2-propanol: Another related compound, used as a rodenticide and metabolic poison.
Uniqueness
2-Amino-3,3-difluoropropan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its fluorinated structure enhances its stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C3H7F2NO |
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Molecular Weight |
111.09 g/mol |
IUPAC Name |
2-amino-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H7F2NO/c4-3(5)2(6)1-7/h2-3,7H,1,6H2 |
InChI Key |
MCLRDRPCZXKUTE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)N)O |
Origin of Product |
United States |
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